Cas no 914397-31-2 (3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester)
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
- 3-(N-Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
- DTXSID60592133
- AM87422
- AS-2754
- AKOS015960116
- I12168
- A860387
- 4-Phenylazophenacylbromide
- SCHEMBL1232115
- AB29193
- 914397-31-2
- N-Cyclopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- MFCD06795659
- CS-0175475
- HKYJPDOXJIFTTQ-UHFFFAOYSA-N
- 3-(N-cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester, AldrichCPR
- 3-(Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester
-
- MDL: MFCD06795659
- Inchi: 1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)14(19)18-13-8-9-13/h5-7,10,13H,8-9H2,1-4H3,(H,18,19)
- InChI Key: HKYJPDOXJIFTTQ-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=C(C=2)C(NC2CC2)=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 287.16900
- Monoisotopic Mass: 287.1692737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- Density: 1.11
- Boiling Point: 440.8°C at 760 mmHg
- Flash Point: 220.4°C
- Refractive Index: 1.533
- PSA: 47.56000
- LogP: 2.26890
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212870-1g |
N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
914397-31-2 | 95% | 1g |
£75.00 | 2022-03-01 | |
| Fluorochem | 212870-5g |
N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
914397-31-2 | 95% | 5g |
£224.00 | 2022-03-01 | |
| TRC | C991513-100mg |
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester |
914397-31-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C991513-250mg |
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester |
914397-31-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C991513-500mg |
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester |
914397-31-2 | 500mg |
$110.00 | 2023-05-18 | ||
| TRC | C991513-1g |
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester |
914397-31-2 | 1g |
$ 120.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C854937-1g |
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester |
914397-31-2 | 98% | 1g |
¥463.00 | 2022-09-02 | |
| Apollo Scientific | OR310401-5g |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
914397-31-2 | 5g |
£210.00 | 2024-07-21 | ||
| eNovation Chemicals LLC | Y1001010-5g |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
914397-31-2 | 95% | 5g |
$500 | 2024-08-02 | |
| eNovation Chemicals LLC | D519414-1g |
N-Cyclopropyl-3-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaMide |
914397-31-2 | 97% | 1g |
$255 | 2024-05-24 |
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Suppliers
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
Recent Advances in the Application of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester (CAS: 914397-31-2) in Chemical Biology and Pharmaceutical Research
The compound 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester (CAS: 914397-31-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This boronic acid derivative, characterized by its cyclopropylaminocarbonyl and pinacol ester functionalities, has been explored for its potential in drug discovery, targeted therapy, and as a key intermediate in organic synthesis. Recent studies have highlighted its role in the development of novel protease inhibitors, particularly in the context of viral and bacterial enzymes, as well as its utility in bioconjugation strategies for the design of targeted drug delivery systems.
One of the most notable advancements involves the use of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester as a critical building block in the synthesis of covalent inhibitors. Researchers have demonstrated its efficacy in forming stable covalent adducts with active-site serine residues in proteases, thereby inhibiting their enzymatic activity. This mechanism has been particularly promising in the development of antiviral agents targeting SARS-CoV-2 main protease (Mpro), where the boronic acid moiety facilitates reversible covalent binding, enhancing both potency and selectivity. Additionally, the compound's stability under physiological conditions makes it an attractive candidate for in vivo applications.
Further investigations have explored the compound's role in boron neutron capture therapy (BNCT), a targeted radiation therapy for cancer. The pinacol ester group in 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester enhances its cellular uptake and retention, while the boronic acid moiety selectively accumulates in tumor tissues. Recent preclinical studies have shown promising results in glioblastoma and head and neck cancers, with improved tumor-to-normal tissue boron ratios and enhanced therapeutic efficacy. These findings underscore the compound's potential as a dual-functional agent in both diagnostic imaging and therapeutic applications.
In addition to its therapeutic applications, 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester has been utilized in chemical biology as a versatile probe for studying protein-ligand interactions. Its ability to form dynamic covalent bonds with diols and other nucleophiles has enabled the development of activity-based protein profiling (ABPP) platforms, facilitating the identification of novel drug targets. Recent work has leveraged this property to map the interactome of glycosidases and other carbohydrate-processing enzymes, providing insights into their roles in disease pathogenesis and potential avenues for intervention.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester-based therapeutics. Current research is focused on structural modifications to improve bioavailability and reduce off-target effects, as well as on the development of novel formulations to enhance delivery to specific tissues. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinically viable therapies, positioning this compound as a cornerstone in the next generation of precision medicine.
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